4-(4-甲氧基苯胺基)-3-硝基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

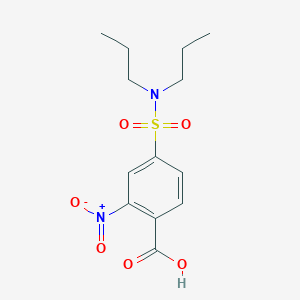

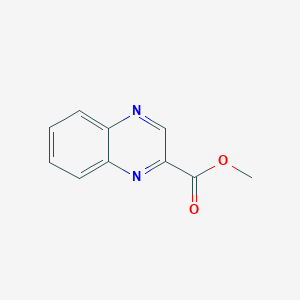

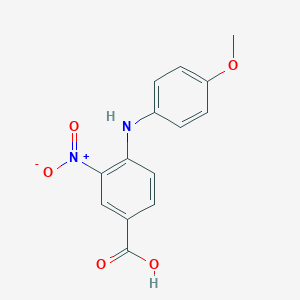

4-(4-Methoxyanilino)-3-nitrobenzoic acid is a chemical compound . It is used for research and development purposes .

Molecular Structure Analysis

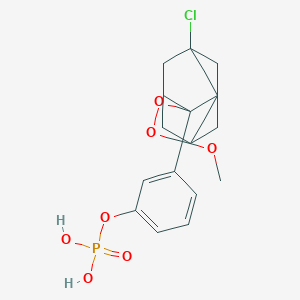

This compound contains a total of 34 bonds, including 22 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), 1 nitro group (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .科学研究应用

Organotin Complexes

Organotin complexes have been the subject of interest because of their biomedical and commercial applications . Organotin carboxylate derivatives of germatranyl, 4-(4-methoxyanilino)-4-oxobutanoic acid and tri-butyl tin(IV) have been screened for their anti-leishminial activities . The presence of R groups in germatranyl tin carboxylates plays a significant role in anti-leishminial activities .

Antibiotic Resistance

The need for novel biologically active compounds is growing due to the tremendous increase in antibiotic resistance . Organotin compounds have been found to increase the potency of organic compounds and lower down the required dosages of action as complexation increases the lipophilic character .

Cancer Chemotherapy

Organotin compounds have occupied an important place in cancer chemotherapy reports due to their cytotoxic effects, ability to bind with DNA, anti-proliferating nature, and apoptotic-inducing nature .

Anti-microbial and Anti-inflammatory Activities

Organotin complexes, especially with Schiff base ligands, have been screened for their role in anti-microbial and anti-inflammatory activities .

Biomedical and Inorganic Chemistry

Research on the synthesis and applications of organotin complexes is currently considered one of the most expanding areas in biomedical and inorganic chemistry .

α-glucosidase Inhibitory Activity

2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one exhibited α-glucosidase inhibitory activity . Spectroscopy methods were performed to analyze the inhibitory mechanisms of both compounds on α-glucosidase .

安全和危害

The safety data sheet for a similar compound, p-Anisidine, indicates that it is stable but flammable. It is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, strong oxidizing agents, alkaline materials, aldehydes, ketones, and nitrates. It may be light and moisture sensitive .

未来方向

Quinazoline and quinazolinone derivatives have received significant attention due to their wide and distinct biopharmaceutical activities. They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, it is possible that 4-(4-Methoxyanilino)-3-nitrobenzoic acid, which is structurally similar, could also be of interest in future research.

作用机制

Target of Action

Compounds with similar structures, such as quinazoline and quinazolinone derivatives, have been found to interact with a wide range of targets, including various enzymes and receptors .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects, which are common modes of action for similar compounds .

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, convulsion, cancer, bacterial and fungal infections, hiv, and analgesia .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Similar compounds have been found to have a variety of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and analgesic effects .

Action Environment

The action, efficacy, and stability of 4-(4-Methoxyanilino)-3-nitrobenzoic acid can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the temperature.

属性

IUPAC Name |

4-(4-methoxyanilino)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c1-21-11-5-3-10(4-6-11)15-12-7-2-9(14(17)18)8-13(12)16(19)20/h2-8,15H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJRNDCDKMAJLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397023 |

Source

|

| Record name | 4-(4-methoxyanilino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyanilino)-3-nitrobenzoic acid | |

CAS RN |

148304-22-7 |

Source

|

| Record name | 4-(4-methoxyanilino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。